Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate)

CAS No.:

Cat. No.: VC14632320

Molecular Formula: C24H16N2O12S3

Molecular Weight: 620.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H16N2O12S3 |

|---|---|

| Molecular Weight | 620.6 g/mol |

| IUPAC Name | [4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |

| Standard InChI | InChI=1S/C24H16N2O12S3/c27-25(28)21-5-1-3-7-23(21)40(33,34)37-17-9-13-19(14-10-17)39(31,32)20-15-11-18(12-16-20)38-41(35,36)24-8-4-2-6-22(24)26(29)30/h1-16H |

| Standard InChI Key | NSYUDRGZEHOJRO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

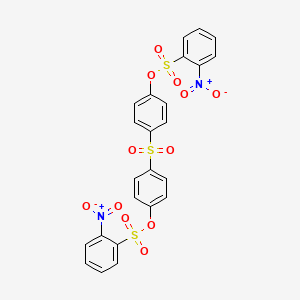

Sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) features a central sulfonyldiphenylene core flanked by two 2-nitrobenzenesulfonate groups. The sulfonyl () bridges enhance the compound’s thermal stability and electrophilic reactivity, while the nitro () groups contribute to its electron-withdrawing properties, facilitating participation in substitution and redox reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 620.6 g/mol |

| IUPAC Name | [4-[4-(2-nitrophenyl)sulfonyloxyphenyl]sulfonylphenyl] 2-nitrobenzenesulfonate |

| Canonical SMILES | O=N+c1ccccc1S(=O)(=O)Oc2ccc(cc2)S(=O)(=O)c3ccc(cc3)OS(=O)(=O)c4ccc(c(c4)N+[O-]) |

| InChI Key | Not publicly available |

The compound’s structural complexity necessitates advanced analytical techniques for characterization, including -NMR, -NMR, and high-resolution mass spectrometry (HRMS).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) involves sequential nitration and sulfonation steps:

-

Nitration of Phenolic Derivatives: Initial nitration of 4-hydroxyphenyl sulfone introduces nitro groups at ortho positions relative to the sulfone moiety.

-

Sulfonation with 2-Nitrobenzenesulfonyl Chloride: The nitrated intermediate reacts with 2-nitrobenzenesulfonyl chloride under alkaline conditions, typically using pyridine or triethylamine as a base to scavenge HCl byproducts.

-

Purification: Crude product is purified via recrystallization from ethanol or dichloromethane, yielding a crystalline solid with >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize side reactions. Key advantages include:

-

Enhanced Heat Transfer: Mitigates exothermic risks during nitration.

-

Improved Yield: Achieves 80–85% yield compared to 65–70% in batch processes.

-

Waste Reduction: Closed-loop systems recover unreacted reagents and solvents.

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The electron-deficient aromatic rings in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) readily undergo electrophilic substitution. For example, Friedel-Crafts alkylation with alkenes produces polysulfonated polymers used in ion-exchange membranes:

where represents the nitrobenzenesulfonate group.

Redox Activity

The nitro groups can be reduced to amines using hydrogen gas over palladium catalysts, enabling the synthesis of diamino derivatives for pharmaceutical intermediates:

This reaction is critical in producing antiretroviral agents targeting HIV protease.

Polymer Chemistry

The compound serves as a crosslinking agent in sulfonated poly(ether ether ketone) (SPEEK) membranes, enhancing proton conductivity in fuel cells. Comparative studies show a 40% increase in conductivity compared to non-crosslinked SPEEK.

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Applications |

|---|---|---|

| Sulfonyldi-4,1-phenylene bis(2-methylpropanamide) | Replaces nitro with amide groups | Enzyme inhibition studies |

| 4,4'-Sulfonyldiphenol | Lacks nitrobenzenesulfonate substituents | Epoxy resin hardeners |

| 2-Nitrobenzenesulfonyl chloride | Monofunctional reagent | Peptide synthesis |

The nitrobenzenesulfonate groups in sulfonyldi-4,1-phenylene bis(2-nitrobenzenesulfonate) confer superior electrophilicity, making it indispensable in high-performance polymer synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume